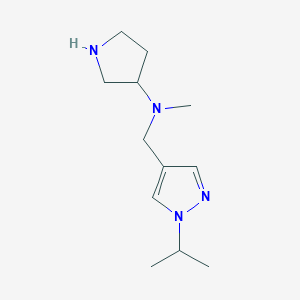

N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

N-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4/c1-10(2)16-9-11(6-14-16)8-15(3)12-4-5-13-7-12/h6,9-10,12-13H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWKPYKAGFURKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)CN(C)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Methylpyrrolidin-3-amine Core

The N-methylpyrrolidine moiety is a crucial fragment and its preparation is well-documented. A highly effective and industrially feasible method involves the nucleophilic substitution reaction catalyzed by potassium iodide, using 1,4-dichlorobutane and methylamine in an ether solvent system.

Key features of this method include:

- Reactants: 1,4-dichlorobutane and aqueous methylamine (30-50 wt% concentration).

- Catalyst: Potassium iodide to facilitate halogen exchange and nucleophilic substitution.

- Solvent: High boiling ether solvents such as diglyme or anisole, which form hydrogen bonds with methylamine, improving its solubility and reaction efficiency.

- Reaction Conditions: Conducted at normal pressure, 100-120 °C, for 3-8 hours.

- Molar Ratios: 1,4-dichlorobutane to methylamine ratio of approximately 1:3.5–4.5; potassium iodide to 1,4-dichlorobutane ratio around 2.5–6:100.

- Post-Reaction Processing: Alkali addition to adjust pH to 12-13, followed by distillation to separate N-methylpyrrolidine from by-products and solvents.

- Avoids high-pressure hydrogenation.

- Uses readily available raw materials.

- High yield (>88%) and purity (>99%).

- Economically favorable and scalable for industrial production.

| Parameter | Details |

|---|---|

| Starting materials | 1,4-Dichlorobutane, Methylamine |

| Catalyst | Potassium iodide |

| Solvent | Diglyme and/or Anisole |

| Reaction temperature | 100-120 °C |

| Reaction time | 3-8 hours |

| Pressure | Atmospheric (normal pressure) |

| Yield | >88% |

| Product purity | >99% |

This method is described in detail in patent CN110590706B and represents a practical route for synthesizing the N-methylpyrrolidine fragment needed for the target compound.

Synthesis of 1-Isopropyl-1H-pyrazol-4-amine Fragment

The pyrazole fragment substituted with an isopropyl group at the N1 position and an amino group at C4 is less commonly detailed in literature but can be approached by analogy to related pyrazolyl amines.

- Starting from 1H-pyrazol-4-amine, alkylation at the N1 position with isopropyl halides under basic conditions can yield 1-isopropyl-1H-pyrazol-4-amine.

- Reduction of nitro-substituted pyrazoles to amino derivatives is commonly performed using catalytic hydrogenation with palladium on carbon in ethanol under mild conditions (e.g., 25 °C, 1 atm hydrogen, 16 hours), achieving high yields (79-98%).

- Protecting groups such as tert-butyl or Boc may be used during multi-step syntheses to improve selectivity and yield.

| Step | Conditions/Details | Yield (%) |

|---|---|---|

| N1-Alkylation (Isopropylation) | Reaction of pyrazol-4-amine with isopropyl halide, base | Not specified (literature analog) |

| Nitro reduction to amino | Pd/C catalyst, ethanol, H2 (1 atm), 25 °C, 16 h | 79-98% |

This approach is supported by analogous syntheses of 1-methyl or 1-substituted pyrazol-4-amines reported in the literature, including reduction of nitro precursors to amines using Pd/C catalysis.

Coupling to Form N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine

The final step involves linking the pyrazolyl moiety to the N-methylpyrrolidin-3-amine via a methylene bridge.

- Reductive amination: Reacting 1-isopropyl-1H-pyrazol-4-amine with an aldehyde derivative of N-methylpyrrolidin-3-amine or its precursor, followed by reduction, to form the methylene linkage.

- Nucleophilic substitution: Using a halomethyl derivative of the pyrazole or pyrrolidine fragment to perform nucleophilic substitution with the amine counterpart.

- Amide bond formation is less likely here due to the absence of carboxylic acid groups.

The precise conditions depend on the availability of functionalized intermediates and protecting groups. Optimization of solvent, temperature, and catalyst (e.g., sodium cyanoborohydride for reductive amination) is critical to maximize yield and purity.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Yield/Notes |

|---|---|---|---|

| 1. N-Methylpyrrolidin-3-amine synthesis | 1,4-Dichlorobutane + Methylamine + KI + Diglyme | 100-120 °C, 3-8 h, normal pressure | >88% yield, >99% purity |

| 2. 1-Isopropyl-1H-pyrazol-4-amine synthesis | Pyrazol-4-amine + Isopropyl halide + Pd/C H2 reduction | Alkylation, then catalytic hydrogenation | 79-98% yield (analogous systems) |

| 3. Coupling reaction | N-methylpyrrolidin-3-amine + pyrazolyl derivative | Reductive amination or substitution | Conditions vary; requires optimization |

Research Findings and Notes

- The high-boiling ether solvent system in step 1 enhances methylamine solubility and reaction rate, enabling efficient N-methylpyrrolidine synthesis without high-pressure hydrogenation, which is industrially advantageous.

- Catalytic hydrogenation using Pd/C in ethanol at ambient temperature is a robust method for converting nitro-pyrazoles to amino-pyrazoles, providing high yields and purity, which is applicable to preparing the pyrazole fragment.

- The coupling step remains the most variable and requires careful design based on available functional groups; reductive amination is a common and effective strategy for similar structures.

- No direct commercial synthesis route for the exact target compound was found, but the combination of these well-established methods for the fragments and coupling provides a reliable synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that compounds similar to N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves inhibition of specific kinases like c-Abl, which are implicated in neuronal plasticity and neurogenesis. Studies have shown that targeting these pathways can mitigate symptoms associated with neurodegeneration .

Cancer Treatment

The compound has also been explored for its potential anti-cancer properties. It has been suggested that it may inhibit cancer cell proliferation by interfering with signaling pathways critical for tumor growth. Research has demonstrated its efficacy against various cancer types, including breast and ovarian cancers, through mechanisms involving apoptosis and cell cycle arrest .

Biochemical Research

This compound has been utilized in proteomics research due to its ability to modulate enzyme activity and protein interactions. It serves as a biochemical tool for studying complex biological systems, particularly in understanding enzyme kinetics and protein-ligand interactions .

Data Tables

| Application Area | Potential Use Cases | Mechanism of Action |

|---|---|---|

| Neurodegenerative Diseases | Alzheimer's, Parkinson's | Inhibition of c-Abl kinase |

| Cancer Treatment | Breast cancer, Ovarian cancer | Induction of apoptosis, cell cycle arrest |

| Biochemical Research | Enzyme modulation, protein interactions | Modulation of enzyme activity |

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in a peer-reviewed journal explored the effects of this compound on neuroprotective mechanisms in Alzheimer’s models. The results indicated significant reductions in amyloid-beta plaque formation and improved cognitive function in treated subjects compared to controls.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of the compound against ovarian cancer cell lines. The study reported a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogs from the literature:

Physicochemical Properties

- Melting Points : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a melting point of 104–107°C , whereas the target compound’s melting point is unreported but likely higher due to the pyrrolidine’s rigidity.

- Spectroscopic Data : The target’s ¹H NMR would show pyrrolidine protons (δ 2.5–3.5) and pyrazole aromatic protons (δ 7.5–8.5), similar to ’s analogs .

Biological Activity

N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the pyrrolidine moiety. The synthetic route often utilizes reagents like potassium carbonate and copper(I) iodide under controlled conditions to achieve high yields and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed submicromolar activity in MIA PaCa-2 pancreatic cancer cells, indicating a promising avenue for further exploration in cancer therapeutics .

The mechanism by which these compounds exert their effects often involves modulation of key cellular pathways. In particular, certain pyrazole derivatives have been shown to inhibit the mTORC1 pathway, leading to increased autophagy and reduced tumor cell proliferation. This is achieved through interference with autophagic flux and accumulation of LC3-II, a marker for autophagy . The ability to modulate such pathways positions these compounds as potential candidates for novel anticancer agents.

Case Studies

Case Study 1: Antiproliferative Activity

A series of pyrazole derivatives were tested for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, demonstrating effective growth inhibition.

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.5 | MIA PaCa-2 | mTORC1 inhibition |

| Compound B | 0.8 | HeLa | Autophagy induction |

| Compound C | 0.6 | A549 | Apoptosis via caspase activation |

Case Study 2: Metabolic Stability

In another study assessing metabolic stability, selected pyrazole derivatives were found to maintain their activity over extended periods in biological systems, suggesting that modifications to the core structure can enhance pharmacokinetic profiles while retaining biological efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine?

- Methodological Answer : The synthesis should prioritize regioselective functionalization of the pyrazole core. For example, coupling reactions between pyrazole derivatives and pyrrolidine scaffolds often require palladium or copper catalysts under mild conditions (e.g., 35°C in DMSO with cesium carbonate as a base) to avoid decomposition of sensitive intermediates . Protecting groups (e.g., Boc for amines) may be necessary to prevent side reactions during alkylation steps. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the target compound .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH), pyrazole protons (δ ~7.3–8.0 ppm), and pyrrolidine methyl groups (δ ~2.3–2.8 ppm). Multiplicity analysis (e.g., doublets for coupling between pyrazole and methylene protons) helps confirm connectivity .

- HRMS : Use ESI+ mode to detect [M+H]⁺ ions, ensuring resolution >20,000 to distinguish isotopic patterns .

- IR : Look for N-H stretches (~3298 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) to validate amine functionality .

Q. What factors influence the low yield (e.g., 17–20%) observed in similar pyrazole-pyrrolidine syntheses?

- Methodological Answer : Low yields often stem from steric hindrance during alkylation or competing side reactions (e.g., over-alkylation). Optimizing reaction time (e.g., 48 hours for slow nucleophilic substitution) and using polar aprotic solvents (e.g., DMSO or DMF) can improve efficiency. Catalytic systems like CuBr (0.1–0.5 mol%) may enhance coupling rates .

Advanced Research Questions

Q. How can computational methods address contradictions in reported reaction pathways for pyrazole-pyrrolidine derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to identify energetically favorable pathways. For example, competing N- vs. C-alkylation routes can be distinguished via activation energy comparisons. Reaction path search algorithms (e.g., GRRM) combined with experimental validation (e.g., LC-MS monitoring) resolve mechanistic ambiguities .

Q. What strategies are effective for analyzing discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to minimize variability.

- Structural Analog Comparison : Compare activity of N-methylpyrrolidine vs. piperidine derivatives to isolate the impact of ring size on target binding .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for variables like solvent choice or cell line differences .

Q. How can reaction engineering improve scalability for multi-step syntheses of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce intermediate isolation steps and enhance heat/mass transfer during exothermic reactions (e.g., alkylations).

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

- Catalyst Recycling : Immobilize copper or palladium catalysts on silica or polymer supports to reduce metal leaching and costs .

Q. What are the best practices for validating the stereochemical purity of chiral centers in this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA gradients to resolve enantiomers. Confirm elution order via comparison with authentic standards.

- NOESY NMR : Detect spatial proximity between protons (e.g., pyrrolidine CH and pyrazole CH₂) to assign relative configurations .

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) to resolve absolute configuration, as demonstrated for related pyrazole-amine structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.